Jervine hydrochloride

Beschreibung

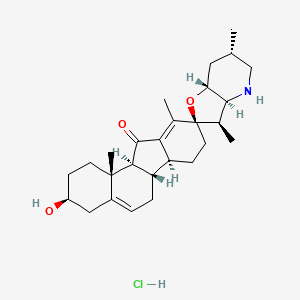

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

60326-37-6 |

|---|---|

Molekularformel |

C27H40ClNO3 |

Molekulargewicht |

462.07 |

IUPAC-Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;hydrochloride |

InChI |

InChI=1S/C27H39NO3.ClH/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1 |

InChI-Schlüssel |

BTHSHLDGBOARGK-AVEQMEPMSA-N |

SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Jervine HCl; Jervine hydrochloride; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Jervine Hydrochloride & The Smoothened (Smo) Orthosteric Binding Site

Executive Summary

This technical guide delineates the molecular pharmacology of Jervine hydrochloride , a steroidal alkaloid antagonist of the Hedgehog (Hh) signaling pathway. Unlike oxysterols that modulate the extracellular Cysteine-Rich Domain (CRD), Jervine functions as a Class F GPCR orthosteric antagonist . It binds deep within the heptahelical transmembrane (7TM) bundle of the Smoothened (Smo) receptor, physically occluding the hydrophobic tunnel required for cholesterol-mediated activation.

This document is designed for researchers requiring precise structural insights, validated binding protocols, and mechanistic causality for drug development applications.

Molecular Architecture & Binding Kinetics

The Orthosteric 7TM Pocket

Jervine (11-ketocyclopamine) targets the transmembrane core of Smo. Structural biology studies, specifically utilizing the closely related analog cyclopamine (PDB: 4O9R ), reveal that this binding site is distinct from the CRD "allosteric" site utilized by vertebrate ligands like 20(S)-hydroxycholesterol.

-

Locus: The binding pocket is located within the extracellular half of the 7TM bundle, primarily defined by Transmembrane helices (TM) 5, 6, and 7.

-

Key Residue Interaction: The secondary amine of the piperidine ring (in the F-ring of the steroidal backbone) orients towards the extracellular space, while the A-ring hydroxyl group plunges deep into the pocket.[1] A critical interaction involves Aspartate 473 (D473) (human numbering), which forms a hydrogen bond network essential for high-affinity binding of steroidal antagonists.

-

Tunnel Blockade: Active Smo possesses a continuous hydrophobic tunnel running from the inner membrane leaflet to the CRD.[2] Jervine occupies the upper section of this tunnel, effectively "plugging" it. This prevents endogenous cholesterol from transiting the tunnel to activate the CRD, thereby locking the receptor in an inactive signaling state despite its accumulation in the primary cilium.

Structure-Activity Relationship (SAR): Jervine vs. Cyclopamine

While Jervine and Cyclopamine share the same jerveratrum alkaloid backbone, their affinities differ due to C-11 modification.

| Compound | Structure Feature | Binding Affinity ( | Notes |

| Cyclopamine | 11-deoxo (methylene) | High ( | Reference antagonist. Forms tight hydrophobic packing in the 7TM. |

| Jervine | 11-keto (C=O) | Moderate ( | The C11 ketone introduces polarity that slightly destabilizes the hydrophobic pocket fit compared to cyclopamine. |

| Vismodegib | Non-steroidal | High ( | Binds the 7TM but utilizes a different sub-pocket; distinct conformational lock. |

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the canonical Hh pathway.

Caption: Jervine acts as a direct 7TM tunnel blocker, preventing cholesterol-mediated switch of SMO to the active signaling conformation.

Mechanistic Action: The "Uncoupling" Phenomenon

A critical nuance for researchers using Jervine is the uncoupling of ciliary accumulation from signaling activity .

-

Ciliary Translocation: Typically, SMO translocation to the primary cilium is associated with pathway activation.

-

The Antagonist Paradox: Jervine (and cyclopamine) induces SMO accumulation in the cilium, similar to agonists. However, the SMO that accumulates is catalytically inert .

-

Mechanism: Jervine induces a conformation that allows interaction with trafficking machinery (e.g.,

-arrestin, Kif3a) but locks the transmembrane domains in a closed state that cannot transduce the signal to the cytoplasmic tail to activate GLI.-

Experimental Implication: Do not use ciliary accumulation (immunofluorescence) alone as a readout for Jervine efficacy. You must pair it with a functional readout (GLI-reporter) or a competition binding assay.

-

Experimental Framework: Validated Protocols

BODIPY-Cyclopamine Competition Assay (Binding)

This is the gold-standard assay for validating Jervine binding to the Smo 7TM pocket. It relies on the competition between Jervine and a fluorescently labeled cyclopamine derivative (BODIPY-Cyc).

Principle: Jervine competes for the same orthosteric site as BODIPY-Cyc. A decrease in fluorescence intensity indicates successful binding.

Protocol Workflow:

-

Cell Preparation:

-

Use HEK293T cells stably expressing human Smo (or transiently transfected 24h prior).

-

Plate density:

cells/well in poly-D-lysine coated 96-well plates.

-

-

Compound Incubation:

-

Prepare Jervine HCl serial dilutions (0.1 nM to 10

M) in assay buffer (HBSS + 10 mM HEPES, pH 7.4). -

Critical Step: Add BODIPY-cyclopamine (fixed concentration: 5 nM) simultaneously with Jervine to prevent pre-equilibration bias.

-

Incubate for 45–60 minutes at 37°C.

-

-

Washing & Fixation:

-

Wash 2x with PBS to remove unbound BODIPY-Cyc.

-

Fix with 4% Paraformaldehyde (PFA) for 10 mins (optional, but stabilizes signal for imaging).

-

-

Quantification:

-

Method A (Flow Cytometry): Dissociate cells and measure Median Fluorescence Intensity (MFI) in the FITC channel.

-

Method B (High-Content Imaging): Image and quantify cytoplasmic/membrane fluorescence per cell.

-

Caption: Workflow for competitive binding assay. Reduction in signal correlates with Jervine occupancy of the 7TM pocket.

Functional Validation: GLI-Luciferase Reporter

Binding does not guarantee inhibition. This assay confirms functional antagonism.

-

Cell Line: Shh-LIGHT2 (NIH3T3 fibroblasts stably transfected with 8xGli-binding site luciferase plasmid).

-

Stimulation: Cells must be stimulated with SAG (100 nM) or Shh-conditioned medium to induce baseline luciferase activity.

-

Treatment: Treat with Jervine HCl (dose-response) for 24–30 hours.

-

Readout: Lyse cells and add Luciferin substrate. Luminescence is inversely proportional to Jervine potency.

References

-

Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development, 16(21), 2743–2748.

-

[Link]

-

-

Wang, C., Wu, H., Evron, T., Vardy, E., Han, G. W., Huang, X. P., ... & Stevens, R. C. (2014). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs.

-

[Link]

-

-

Sharpe, H. J., Wang, W., Hannoug, L., & de Sauvage, F. J. (2015). Regulation of the oncoprotein Smoothened by small molecules.

-

[Link]

-

-

Cooper, M. K., Porter, J. A., Young, K. E., & Beachy, P. A. (1998). Teratogen-mediated inhibition of target tissue response to Shh signaling. Science, 280(5369), 1603-1607.

-

[Link]

-

-

Byrne, E. F., Sircar, R., Miller, P. S., Hedger, G., Luchetti, G., Nachtergaele, S., ... & Siebold, C. (2016). Structural basis of Smoothened activation by oxysterols.

-

[Link]

-

Sources

The Veratrum Pharmacophore: A Comparative Technical Guide to Jervine and Cyclopamine SAR

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of Cyclopamine and Jervine , two steroidal alkaloids isolated from Veratrum californicum (California corn lily). While both molecules act as potent antagonists of the Hedgehog (Hh) signaling pathway by binding to the Smoothened (Smo) receptor, their utility in drug development is defined by a critical instability in the D/E/F ring system.

This document serves as a blueprint for researchers investigating Hh pathway modulation. It details the chemical liability of the natural products (acid-catalyzed aromatization) and the rational design of second-generation derivatives like Saridegib (IPI-926) that overcome these limitations.

Structural Architecture & Chemical Identity

Both Jervine and Cyclopamine share a rare C-nor-D-homosteroidal backbone.[1][2] This skeleton differs significantly from typical cholesterol derivatives due to the contraction of the C-ring and expansion of the D-ring.

Comparative Chemical Features[3]

| Feature | Cyclopamine (11-deoxojervine) | Jervine | Structural Impact |

| Formula | Jervine is the 11-keto analog. | ||

| C-11 Position | Methylene ( | Ketone ( | The C-11 ketone in Jervine adds steric bulk and polarity but does not abolish Smo binding. |

| F-Ring | Piperidine (Fused) | Piperidine (Fused) | Contains the secondary amine essential for hydrogen bonding with Smo (Asp473). |

| E-Ring | Tetrahydrofuran (Spiro) | Tetrahydrofuran (Spiro) | The spiro-ether linkage is the pharmacophoric "Achilles' heel" (see Section 4). |

| D-Ring | Unsaturated (C12-C13) | Unsaturated (C12-C13) | Unsaturation here facilitates the acid-catalyzed ring opening. |

The Pharmacophore

The critical pharmacophore for Smo inhibition requires:

-

The Basic Nitrogen: The secondary amine in the F-ring.

-

The 3D Conformation: The rigid orientation of the E/F ring system relative to the steroid plane.

-

The 3-

-Hydroxyl: While modifiable, it aids in solubility and potential H-bonding.

Pharmacodynamics: Mechanism of Smo Inhibition[4]

Unlike many GPCR antagonists that bind solely to the orthosteric site, Cyclopamine and Jervine exhibit a complex binding mode involving the Transmembrane Domain (TMD) of the Smoothened receptor.

Binding Kinetics

-

Mode: Allosteric antagonism.

-

Effect: Binding induces a conformational shift that prevents Smo from accumulating in the primary cilium, thereby blocking the downstream activation of Gli transcription factors.

Critical Insight: Recent crystallographic data suggests Cyclopamine binds deep within the TMD heptahelical bundle, blocking the hydrophobic tunnel required for cholesterol (the endogenous activator) to access the Cysteine-Rich Domain (CRD).

Pathway Visualization

The following diagram illustrates the Hh signaling cascade and the specific intervention point of Veratrum alkaloids.

Figure 1: Mechanism of Hedgehog pathway inhibition.[2][3][4][5][6][7][8] Cyclopamine/Jervine antagonize Smo, preventing Gli activation despite the presence of Shh ligand.

The Stability Crisis: Acid-Catalyzed Aromatization

The primary barrier to using natural Cyclopamine as a clinical drug is its acid lability. This is a non-negotiable chemical reality that researchers must account for during extraction and formulation.

The Degradation Mechanism

Under acidic conditions (pH < 2, mimicking the stomach), the spiro-ether bond breaks. The D-ring undergoes expansion and aromatization to form Veratramine .

-

Precursor: Cyclopamine (Active Smo Antagonist).

-

Product: Veratramine (Inactive on Smo; Neurotoxic).

-

Consequence: Oral bioavailability of the parent compound is erratic, and toxicity increases due to the metabolite.

SAR Evolution: The IPI-926 Solution

To solve this, researchers at Infinity Pharmaceuticals developed Saridegib (IPI-926) .

-

Modification: Expansion of the D-ring to a 7-membered ring and saturation of the C12-C13 double bond.

-

Result: The molecule can no longer aromatize. It retains high affinity for Smo but possesses a significantly longer plasma half-life and oral stability.

Figure 2: Structural evolution from Cyclopamine to stable clinical candidates.

Experimental Protocols

Extraction of Veratrum Alkaloids

Objective: Isolate Jervine/Cyclopamine without inducing degradation. Warning: Avoid acid extraction methods.

-

Biomass: Harvest Veratrum californicum root and rhizome (highest concentration).

-

Solvent: Use 95% Ethanol.

-

Method: Soxhlet extraction or maceration at room temperature.

-

Note: Do not acidify the ethanol.

-

-

Purification: Silica gel chromatography using a Benzene/Isopropanol/Ammonium Hydroxide gradient.

-

Validation: Verify integrity via HPLC-MS. Cyclopamine (

412.3); Veratramine (

-

Shh-Light II Gli-Luciferase Reporter Assay

Objective: Quantify biological activity (

-

Cell Line: NIH3T3 cells stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase (Shh-Light II).

-

Seeding: Plate

cells/well in 96-well plates. -

Induction: Treat cells with recombinant Sonic Hedgehog (Shh) protein (e.g., 100 ng/mL) to activate the pathway.

-

Treatment: Concurrently treat with serial dilutions of Cyclopamine/Jervine (0.1 nM to 10

M).-

Vehicle Control: DMSO (Final concentration < 0.1%).

-

-

Incubation: 24–48 hours at 37°C.

-

Readout: Lyse cells and measure luminescence (Dual-Luciferase Reporter Assay System).

-

Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to calculate

.-

Expected

:~300 nM for Cyclopamine.

-

References

-

Keeler, R. F. (1969). Toxic and teratogenic alkaloids of western range plants. Journal of Agricultural and Food Chemistry. Link

-

Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.[3][4][5][9] Genes & Development. Link

-

Tremblay, M. R., et al. (2009). Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926).[6][7] Journal of Medicinal Chemistry. Link

-

Incardona, J. P., et al. (1998).[4][5] Cyclopamine inhibition of Sonic hedgehog signal transduction is not mediated through effects on cholesterol transport. Development. Link

-

Lipinski, R. J., et al. (2008). Cyclopamine bioactivity by extraction method from Veratrum californicum.[2][10] Proc. Soc. Exp. Biol. Med.Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genesdev.cshlp.org [genesdev.cshlp.org]

- 6. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopamine Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Teratogenic Effects of Jervine Hydrochloride in Developmental Biology

This guide provides a comprehensive technical overview of the teratogenic effects of jervine hydrochloride, a steroidal alkaloid known for its profound impact on embryonic development. Intended for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, resultant phenotypes, and the experimental models used to study this potent developmental toxicant.

Introduction: Jervine as a Model Teratogen

Jervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1] Historically, it gained notoriety for causing severe birth defects in livestock that consumed these plants during gestation.[2] Today, jervine, along with the structurally related compound cyclopamine, serves as a critical tool in developmental biology to understand the intricacies of embryonic patterning and organogenesis.[3][4] Its potent and specific mechanism of action makes it an invaluable molecular probe for dissecting one of the most fundamental signaling pathways in development.[3][4][5]

The primary teratogenic effects of jervine manifest as severe craniofacial abnormalities, most notably cyclopia (the development of a single, central eye) and holoprosencephaly (the failure of the forebrain to divide into two hemispheres).[1][3][6] These devastating defects underscore the importance of the cellular processes that jervine disrupts.

Molecular Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway

The teratogenicity of jervine is almost exclusively attributed to its potent inhibition of the Sonic Hedgehog (Shh) signaling pathway.[3][4][5] The Shh pathway is a cornerstone of embryonic development, responsible for orchestrating the patterning of the central nervous system, limbs, and craniofacial structures.[7][8]

The Canonical Shh Signaling Cascade:

-

Ligand Binding: In a normal state, the Shh ligand binds to its receptor, Patched (PTCH1), a 12-pass transmembrane protein.[9]

-

SMO Activation: This binding event relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a 7-pass transmembrane protein with homology to G protein-coupled receptors (GPCRs).[8][10]

-

Signal Transduction: Once active, SMO initiates an intracellular signaling cascade that prevents the proteolytic cleavage of the Glioma-associated (GLI) family of transcription factors (GLI1, GLI2, GLI3).[8][11]

-

Gene Transcription: Full-length, activator forms of GLI proteins translocate to the nucleus and induce the transcription of Shh target genes, which control cell fate, proliferation, and differentiation.[8]

Jervine's Point of Intervention:

Jervine acts as a direct antagonist of SMO.[12][13] It binds to a specific site within the transmembrane domain of SMO, often referred to as the "cyclopamine pocket," effectively locking SMO in an inactive conformation.[12] This inhibition is potent, with an IC50 in the range of 500-700 nM.[14] By blocking SMO activation, jervine prevents the downstream signal transduction, leading to the constitutive processing of GLI proteins into their repressor forms.[8][11] The subsequent failure to activate Shh target genes at critical developmental time points results in the observed teratogenic phenotypes.[6][15]

Caption: Jervine's mechanism of action on the Sonic Hedgehog pathway.

Developmental Defects and Phenotypic Outcomes

The disruption of Shh signaling by jervine during gastrulation and neurulation leads to a spectrum of severe, often lethal, malformations.[3] The timing and dose of exposure are critical determinants of the specific defects observed.

-

Holoprosencephaly (HPE): The hallmark of jervine teratogenicity is HPE, characterized by the impaired cleavage of the embryonic forebrain (prosencephalon).[3] This results in a continuum of defects, from a single, undivided cerebral hemisphere (alobar HPE) to milder forms with partial separation.

-

Cyclopia: A severe form of HPE where the two separate eye fields fail to form, resulting in a single eye located in the center of the face.[1][6]

-

Craniofacial Abnormalities: Jervine exposure can also lead to cleft lip and palate, micrognathia (small jaw), or agnathia (absence of the jaw).[16]

-

Limb Malformations: Polydactyly (extra digits) or other limb patterning defects can occur, as Shh signaling is also crucial for limb bud development.[16][17]

| Defect Type | Affected Structure | Shh Pathway Role |

| Holoprosencephaly | Forebrain | Midline patterning and division into hemispheres[8] |

| Cyclopia | Eyes | Separation of the single eye field into two[6] |

| Cleft Lip/Palate | Face | Medial migration and fusion of facial prominences[16] |

| Limb Defects | Limbs | Antero-posterior axis patterning in the limb bud[17] |

Experimental Models and Protocols

Studying the teratogenic effects of jervine requires robust and reproducible animal models. The choice of model often depends on the specific developmental process being investigated, with avian and rodent models being the most common.[18][19]

Mouse Model (In Vivo)

Mice are a valuable model due to their genetic similarity to humans. However, different strains exhibit varying sensitivity to jervine.[16] For instance, C57BL/6J and A/J mice are susceptible, while Swiss Webster strains are relatively resistant.[16]

Exemplar Protocol: Inducing Craniofacial Defects in C57BL/6J Mice

This protocol outlines a general procedure for assessing jervine's teratogenicity in a susceptible mouse strain.

-

Objective: To induce and analyze craniofacial defects following a single maternal dose of jervine during a critical developmental window.

-

Materials:

-

Timed-pregnant C57BL/6J mice

-

Jervine hydrochloride (Sigma-Aldrich or equivalent)

-

Vehicle (e.g., corn oil, methylcellulose)

-

Gavage needles

-

Surgical tools for embryo harvesting

-

Microscope for morphological analysis

-

-

Methodology:

-

Animal Preparation: Use timed-pregnant C57BL/6J mice, with the day of vaginal plug detection designated as gestational day (GD) 0.

-

Dosing: On GD 8 or 9, administer a single dose of jervine (e.g., 70, 150, or 300 mg/kg body weight) via oral gavage.[16] A control group should receive the vehicle alone. The causality for this timing is that GD 8-10 is a critical period for neural tube closure and craniofacial patterning in the mouse.

-

Monitoring: Monitor dams daily for any signs of toxicity.

-

Embryo Harvesting: On GD 17 or 18 (prior to birth), euthanize the dams and harvest the fetuses.

-

Endpoint Analysis:

-

Gross Morphology: Examine each fetus for external malformations, such as cleft lip, cleft palate, and limb defects.[16]

-

Skeletal Analysis: Prepare skeletal stains (e.g., Alizarin Red and Alcian Blue) to assess bone and cartilage development.

-

Histology: Fix heads in 4% paraformaldehyde, embed in paraffin, and perform serial sectioning to analyze brain and facial structures for signs of HPE.

-

-

-

Self-Validation: The protocol's integrity is maintained by including a vehicle-only control group to establish a baseline phenotype and multiple dose groups to demonstrate a dose-response relationship.[16] The correlation between maternal toxicity and fetal teratogenicity should also be noted.[16]

Chick Embryo Model (Ex Ovo)

The chick embryo is an excellent model for studying early developmental events due to its accessibility and amenability to direct manipulation.

Caption: Experimental workflow for a chick embryo teratogenicity assay.

Conclusion and Future Directions

Jervine hydrochloride remains a cornerstone tool for developmental biologists. Its specific inhibition of the SMO protein provides a reliable method for interrogating the myriad roles of the Sonic Hedgehog pathway. While its teratogenic effects are well-documented, ongoing research continues to explore gene-teratogen interactions and the quantitative shifts in Shh signaling that determine the penetrance and expressivity of birth defects.[9][20] Understanding these nuances is critical not only for developmental biology but also for toxicology and drug safety, providing a framework for assessing the risks of other potential SMO inhibitors being developed for therapeutic applications, such as in oncology.[21]

References

-

PubChem. (n.d.). Jervine. National Institutes of Health. Retrieved from [Link]

-

Gaffield, W., & Keeler, R. F. (1990). Expression of Veratrum alkaloid teratogenicity in the mouse. Teratology, 42(2), 145-152. Retrieved from [Link]

-

Incardona, J. P., Gaffield, W., Kapur, R. P., & Roelink, H. (1998). The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic Hedgehog signal transduction. Development, 125(18), 3553-3562. Retrieved from [Link]

-

Welch, K. D., Gardner, D. R., & Panter, K. E. (2023). Embryotoxic Effects of Three Natural Occurring Veratrum Alkaloids and One Synthetic Analog using In Vitro Production of Bovine Embryos. Poisonous Plant Research, 6(1), Article 1. Retrieved from [Link]

-

Heyne, G. W., Melberg, C. G., & Scott, M. P. (2020). Gene-teratogen interactions influence the penetrance of birth defects by altering Hedgehog signaling strength. eLife, 9, e59853. Retrieved from [Link]

-

Lipinski, R. J., Holloway, B. B., & Bushdid, P. B. (2008). Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse. Toxicological Sciences, 104(1), 189-197. Retrieved from [Link]

-

Hao, J., Li, Y., & Zhang, Y. (2020). Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention. Gene, 757, 144881. Retrieved from [Link]

-

Sim, F. R., Matsumoto, N., Goulding, E. H., Denny, K. H., Lamb, J., Keeler, R. F., & Pratt, R. M. (1983). Specific craniofacial defects induced by jervine in the cultured rat embryo. Teratogenesis, Carcinogenesis, and Mutagenesis, 3(2), 111-121. Retrieved from [Link]

-

Cooper, M. K., Porter, J. A., Young, K. E., & Beachy, P. A. (1998). Teratogen-mediated inhibition of target tissue response to Shh signaling. Science, 280(5369), 1603-1607. Retrieved from [Link]

-

Incardona, J. P., Gaffield, W., Kapur, R. P., & Roelink, H. (1998). The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic hedgehog signal transduction. Development. Retrieved from [Link]

-

Li, X., et al. (2021). Molecular Mechanisms Involving the Sonic Hedgehog Pathway in Lung Cancer Therapy: Recent Advances. Frontiers in Oncology, 11, 750562. Retrieved from [Link]

-

Heyne, G. W., Melberg, C. G., & Scott, M. P. (2020). Gene-teratogen interactions influence the penetrance of birth defects by altering Hedgehog signaling strength. ResearchGate. Retrieved from [Link]

-

Heretsch, P., Tzagkaroulaki, L., & Giannis, A. (2009). From Teratogens to Potential Therapeutics: Natural Inhibitors of the Hedgehog Signaling Network Come of Age. Bioorganic & Medicinal Chemistry, 17(15), 5271-5279. Retrieved from [Link]

-

Lipinski, R. J., Holloway, B. B., & Bushdid, P. B. (2008). Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse. Toxicological Sciences, 104(1), 189-197. Retrieved from [Link]

-

Wikipedia. (n.d.). Smoothened. Retrieved from [Link]

-

Khil, P. P., et al. (2016). Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols. Proceedings of the National Academy of Sciences, 113(21), E2844-E2853. Retrieved from [Link]

-

Hong, M., & Lo, Y. H. (2017). Pathogenesis of holoprosencephaly. Journal of Biomedical Science, 24(1), 81. Retrieved from [Link]

-

Muñoz-Soto, M., et al. (2023). Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats. Applied Sciences, 13(24), 13031. Retrieved from [Link]

-

Liu, Y., et al. (2024). Protocol for induction of heterosynaptic long-term potentiation in the mouse hippocampus via dual-opsin stimulation technique. STAR Protocols, 5(1), 102830. Retrieved from [Link]

-

Li, Y., et al. (2022). Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. Journal of Analytical Methods in Chemistry, 2022, 5459392. Retrieved from [Link]

-

Berman, D. M., et al. (2002). Response to inhibition of smoothened in diverse epithelial cancer cells that lack smoothened or patched 1 mutations. Cancer Research, 62(18), 5178-5185. Retrieved from [Link]

-

NTP. (2013). Developmental toxicity evaluation of berberine in rats and mice. National Toxicology Program. Retrieved from [Link]

-

Happ, J. T., et al. (2022). A PKA inhibitor motif within SMOOTHENED controls Hedgehog signal transduction. bioRxiv. Retrieved from [Link]

-

Smith, J. (2023). Teratogenic Effects Across Species: Insights from Animal Studies to Human Health Implications. Journal of Developmental Biology, 11(3), 45. Retrieved from [Link]

-

Cleveland Clinic. (2022). Teratogens. Retrieved from [Link]

-

Doe, J. (2023). Drug-Induced Teratogenicity in Animal Models: Translating Research to Human Safety. Journal of Pharmacology and Toxicology, 18(2), 112-115. Retrieved from [Link]

-

Wikipedia. (n.d.). Jervine. Retrieved from [Link]

Sources

- 1. Jervine - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 3. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Teratogen-mediated inhibition of target tissue response to Shh signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathogenesis of holoprosencephaly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Smoothened - Wikipedia [en.wikipedia.org]

- 11. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Jervine, Hedgehog (Hh) signaling inhibitor (CAS 469-59-0) | Abcam [abcam.com]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Expression of Veratrum alkaloid teratogenicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Specific craniofacial defects induced by jervine in the cultured rat embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jneonatalsurg.com [jneonatalsurg.com]

- 19. longdom.org [longdom.org]

- 20. Gene-teratogen interactions influence the penetrance of birth defects by altering Hedgehog signaling strength - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Response to inhibition of smoothened in diverse epithelial cancer cells that lack smoothened or patched 1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Jervine Hydrochloride: A Novel Antifungal Agent Targeting Cell Wall Integrity in Candida Species

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida species, presents a formidable challenge to global health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Jervine hydrochloride, a steroidal alkaloid derived from plants of the Veratrum genus, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the antifungal properties of jervine hydrochloride against Candida species, with a focus on its molecular mechanism, experimental validation, and potential as a therapeutic lead. We delve into the causality behind experimental designs and present detailed, field-proven protocols for the evaluation of jervine's antifungal efficacy.

Introduction: The Unmet Need and the Potential of Jervine

Candida species are the most common cause of opportunistic fungal infections worldwide, ranging from superficial mucosal infections to life-threatening systemic candidiasis[1]. The therapeutic arsenal against these infections is limited, and its efficacy is threatened by the increasing prevalence of resistance to existing antifungal drugs, particularly the azoles[2][3]. This clinical reality underscores the urgent need for new antifungals that operate via novel mechanisms.

Jervine, a naturally occurring steroidal alkaloid, has been traditionally studied for its teratogenic and anti-cancer properties, primarily through its activity as a potent inhibitor of the Hedgehog signaling pathway[4]. However, recent research has unveiled its significant broad-spectrum antifungal activity, including against clinically important non-albicansCandida species such as Candida parapsilosis and Candida krusei[5][6]. This guide will illuminate the specific antifungal attributes of jervine hydrochloride, the salt form typically used in research due to its increased solubility.

Mechanism of Action: A Targeted Assault on the Fungal Cell Wall

The fungal cell wall, an essential structure absent in human cells, represents an ideal target for antifungal therapy. Jervine's primary antifungal mechanism is the disruption of cell wall biosynthesis, specifically targeting the synthesis of β-1,6-glucan[7].

Inhibition of β-1,6-Glucan Biosynthesis

Jervine has been shown to inhibit the activity of Kre6 and Skn1, two key enzymes involved in the biosynthesis of β-1,6-glucan[7][8]. This polysaccharide is a critical component of the fungal cell wall, responsible for maintaining its structural integrity and mediating the connection between other cell wall components.

The inhibition of β-1,6-glucan synthesis leads to a compromised cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. This targeted action explains jervine's potent antifungal effect.

Synergistic Activity with Fluconazole

Importantly, jervine exhibits a synergistic effect when used in combination with fluconazole, a widely used azole antifungal[5][6]. Fluconazole inhibits ergosterol biosynthesis, a key component of the fungal cell membrane. The combined assault on both the cell wall (by jervine) and the cell membrane (by fluconazole) likely leads to a more profound and rapid fungicidal effect. This synergy is a crucial attribute, as it could potentially lower the required therapeutic dose of both agents, thereby reducing toxicity and combating the emergence of resistance.

Experimental Validation: A Practical Guide

This section provides detailed protocols for the in vitro and in vivo evaluation of jervine hydrochloride's antifungal properties. The methodologies are based on established standards to ensure reproducibility and validity.

Antifungal Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The foundational step in assessing any antifungal agent is to determine its MIC, the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is the gold standard for yeast susceptibility testing[3][9][10][11][12].

Protocol 3.1: Broth Microdilution Assay (CLSI M27-A3)

-

Preparation of Jervine Hydrochloride Stock Solution: Prepare a stock solution of jervine hydrochloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of at least 1280 µg/mL.

-

Preparation of Microdilution Plates: In a 96-well U-bottom microtiter plate, perform a serial two-fold dilution of the jervine hydrochloride stock solution in RPMI 1640 medium (buffered with MOPS) to achieve a range of concentrations.

-

Inoculum Preparation: Culture the desired Candida species on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the wells.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared Candida suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of jervine hydrochloride that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Evaluation of Anti-Biofilm Activity

Candida biofilms are a significant clinical concern due to their inherent resistance to antifungal agents. The crystal violet assay is a straightforward and effective method for quantifying biofilm biomass.

Protocol 3.2: Crystal Violet Biofilm Assay

-

Biofilm Formation: In a 96-well flat-bottom microtiter plate, add a standardized suspension of Candida cells (1 x 10^6 CFU/mL in RPMI 1640) to each well. Incubate at 37°C for 90 minutes to allow for initial adherence.

-

Treatment: After the adherence phase, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add fresh RPMI 1640 medium containing various concentrations of jervine hydrochloride to the wells. Include a no-drug control. Incubate for 24-48 hours to allow for biofilm formation.

-

Staining: Wash the wells with PBS to remove planktonic cells. Fix the biofilms with methanol for 15 minutes. Stain the biofilms with a 0.1% crystal violet solution for 20 minutes.

-

Quantification: Gently wash the wells with water to remove excess stain and allow them to air dry. Solubilize the bound crystal violet with 33% acetic acid. Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. A reduction in absorbance in the jervine-treated wells compared to the control indicates biofilm inhibition.

Assessment of Cell Membrane Integrity

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of cell membrane damage.

Protocol 3.3: Propidium Iodide Uptake Assay

-

Cell Treatment: Treat a suspension of Candida cells with various concentrations of jervine hydrochloride for a defined period. Include untreated cells as a negative control and heat-killed cells as a positive control.

-

Staining: Add propidium iodide (final concentration of 1-5 µg/mL) to the cell suspensions and incubate in the dark for 15-30 minutes.

-

Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Cells with compromised membranes will exhibit red fluorescence due to the binding of PI to their DNA. An increase in the percentage of PI-positive cells in the jervine-treated samples indicates cell membrane damage.

Investigating Synergy: The Checkerboard Assay

The checkerboard microdilution assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.

Protocol 3.4: Checkerboard Synergy Assay

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations of jervine hydrochloride and fluconazole. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

-

Inoculation and Incubation: Inoculate the plate with a standardized Candida suspension as described in the MIC protocol. Incubate at 35°C for 24-48 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0[13]

-

Signaling Pathways and Morphogenesis

The β-1,6-Glucan Biosynthesis Pathway

The following diagram illustrates the key steps in the β-1,6-glucan biosynthesis pathway and the point of inhibition by jervine hydrochloride.

Caption: Jervine hydrochloride inhibits β-1,6-glucan synthesis by targeting Kre6p and Skn1p.

Impact on Hyphal Morphogenesis

The transition from yeast to hyphal growth is a key virulence factor for Candida albicans, enabling tissue invasion. Given that jervine disrupts the cell wall, it is plausible that it also affects hyphal formation.

Experimental Workflow: Assessing Hyphal Inhibition

Caption: Workflow for evaluating the effect of jervine hydrochloride on C. albicans hyphal formation.

Microscopic observation would be expected to show a reduction in germ tube formation and hyphal elongation in the presence of jervine hydrochloride, as a consequence of the compromised cell wall.

In Vivo Efficacy: The Galleria mellonella Model

The greater wax moth larva, Galleria mellonella, is an increasingly popular and ethically sound invertebrate model for studying fungal pathogenesis and evaluating the in vivo efficacy of antimicrobial agents[14][15][16][17][18][19].

Protocol 5.1: G. mellonella Infection and Treatment Model

-

Infection: Inject a standardized inoculum of Candida albicans into the last left proleg of the larvae.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer jervine hydrochloride via injection into a different proleg. Include control groups receiving PBS (infection control) and jervine hydrochloride alone (toxicity control).

-

Monitoring: Incubate the larvae at 37°C and monitor their survival daily for a period of 5-7 days.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between the treated and untreated groups. An increase in the survival of jervine-treated larvae compared to the infection control indicates in vivo efficacy[15][20].

Safety and Toxicological Considerations

While jervine shows promise as an antifungal, its inherent toxicity is a critical consideration for its therapeutic development[4]. Jervine is a known teratogen and exhibits a narrow therapeutic index[4]. Preclinical toxicology studies are essential to determine a safe therapeutic window.

Key Parameters for Preclinical Safety Assessment:

-

Acute and repeated-dose toxicity studies: To identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL)[8][12][21][22][23][24].

-

Genotoxicity assays: To assess the potential for DNA damage.

-

Reproductive and developmental toxicity studies: Crucial given jervine's known teratogenic effects.

-

Safety pharmacology studies: To evaluate effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

Conclusion and Future Directions

Jervine hydrochloride represents a compelling new class of antifungal agents with a well-defined mechanism of action against Candida species. Its ability to inhibit β-1,6-glucan biosynthesis, a pathway not targeted by currently available antifungals, makes it a valuable tool for combating drug-resistant infections. The synergistic interaction with fluconazole further enhances its therapeutic potential.

Future research should focus on:

-

Lead Optimization: Medicinal chemistry efforts to synthesize jervine analogs with an improved therapeutic index, retaining antifungal activity while reducing toxicity.

-

Comprehensive In Vivo Studies: Evaluation of efficacy in mammalian models of candidiasis to further validate its therapeutic potential.

-

Elucidation of Resistance Mechanisms: Understanding how Candida species might develop resistance to jervine to anticipate and potentially circumvent this challenge.

The in-depth technical guidance provided here offers a robust framework for the continued investigation of jervine hydrochloride and its derivatives as a next-generation antifungal therapy.

References

-

Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022-01-12). ResearchGate. Retrieved from [Link]

-

Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022-02-23). Microbiology Spectrum. Retrieved from [Link]

-

Elevated minimum inhibitory concentrations to antifungal drugs prevail in 14 rare species of candidemia-causing Saccharomycotina yeasts. (2024). ResearchGate. Retrieved from [Link]

-

Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019-09-04). PMC. Retrieved from [Link]

-

Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022-01-12). Microbiology Spectrum. Retrieved from [Link]

-

Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022-02-23). ASM Journals. Retrieved from [Link]

-

Confocal microscopic analysis of propidium-iodide uptake assays. (2014). ResearchGate. Retrieved from [Link]

-

Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. (2020). PMC. Retrieved from [Link]

-

Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening. (2024). MDPI. Retrieved from [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008-04-01). ResearchGate. Retrieved from [Link]

-

Research Article Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. (2022-05-31). ScienceOpen. Retrieved from [Link]

-

Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. (2021). PMC. Retrieved from [Link]

-

Survival curve of Galleria mellonella infected with Candida albicans. (2021). ResearchGate. Retrieved from [Link]

-

Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates. (2025-10-15). PubMed. Retrieved from [Link]

-

Crystal violet staining to quantify Candida adhesion to epithelial cells. (2009). RepositóriUM - Universidade do Minho. Retrieved from [Link]

-

Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. (2012). PMC. Retrieved from [Link]

-

M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017-11-30). CLSI. Retrieved from [Link]

-

Crystal violet staining to quantify Candida adhesion to epithelial cells. (2009). Universidade do Minho. Retrieved from [Link]

-

Multicenter Collaborative Study of the Interaction of Antifungal Combinations against Candida Spp. by Loewe Additivity and Bliss Independence-Based Response Surface Analysis. (2022-09-16). MDPI. Retrieved from [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ANSI Webstore. Retrieved from [Link]

-

β-1,6-glucan plays a central role in the structure and remodeling of the bilaminate fungal cell wall. (2024-07-01). bioRxiv. Retrieved from [Link]

-

Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. (2020). PMC. Retrieved from [Link]

-

Preclinical Toxicology. (n.d.). Pacific BioLabs. Retrieved from [Link]

-

Purpurin Suppresses Candida albicans Biofilm Formation and Hyphal Development. (2012-11-30). PLOS ONE. Retrieved from [Link]

-

Preclinical Toxicology of New Drugs. (1988). DTIC. Retrieved from [Link]

-

Flow Cytometry-Based Method To Detect Persisters in Candida albicans. (2015-07-16). ASM Journals. Retrieved from [Link]

-

Galleria mellonella as an alternative in vivo model to study implant-associated fungal infections. (2023-04-30). PubMed. Retrieved from [Link]

-

Preclinical Toxicology. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

-

Piperine Impedes Biofilm Formation and Hyphal Morphogenesis of Candida albicans. (2020-05-12). Frontiers in Microbiology. Retrieved from [Link]

-

A simple method for quantitative determination of polysaccharides in fungal cell walls. (2008). Protocol Exchange. Retrieved from [Link]

-

IDSA 2016 Clinical Practice Guideline Update for the Management of Candidiasis. (2015-12-16). Infectious Diseases Society of America. Retrieved from [Link]

-

Preclinical Toxicology of Vaccines. (2014). PMC. Retrieved from [Link]

-

Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy. (2015). PMC. Retrieved from [Link]

-

Characterization of β-glucan obtained from Candida albicans of caprine mastitis. (2024-12-22). Open Veterinary Journal. Retrieved from [Link]

-

Video: Microtiter Dish Biofilm Formation Assay. (2010-07-01). JoVE. Retrieved from [Link]

-

The Mystery of Candida albicans Hyphal Morphogenesis in the Macrophage Phagolysosome. (2023-04-27). PMC. Retrieved from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2020). PMC. Retrieved from [Link]

-

Susceptibility test methods: Yeasts and filamentous fungi. (2022-06-03). UKHSA Research Portal. Retrieved from [Link]

-

Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution. (2010). PMC. Retrieved from [Link]

-

Antifungal Susceptibility Pattern of Candida glabrata from a Referral Center and Reference Laboratory: 2012–2022. (2023-08-03). MDPI. Retrieved from [Link]

Sources

- 1. IDSA 2016 Clinical Practice Guideline Update for the Management of Candidiasis [idsociety.org]

- 2. Antifungal Activity, Synergism with Fluconazole or Amphotericin B and Potential Mechanism of Direct Current against Candida albicans Biofilms and Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. Transcriptional control of hyphal morphogenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jidc.org [jidc.org]

- 7. Cell Wall β-(1,6)-Glucan of Saccharomyces cerevisiae: STRUCTURAL CHARACTERIZATION AND IN SITU SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. mdpi.com [mdpi.com]

- 14. Cell Cycle Analysis of Candida albicans by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. taylorfrancis.com [taylorfrancis.com]

- 24. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

Jervine Hydrochloride as a Novel Radioprotective Agent for the Intestinal Mucosa: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

High-dose ionizing radiation, a cornerstone of abdominopelvic cancer therapy, invariably inflicts collateral damage upon the highly proliferative intestinal mucosa, leading to debilitating gastrointestinal syndromes. The development of effective radioprotectors remains a critical unmet need. This technical guide explores the intriguing potential of jervine hydrochloride, a steroidal alkaloid known primarily as a Hedgehog (Hh) signaling pathway inhibitor, to serve as a potent radioprotective agent for the intestinal epithelium. We delve into the central paradox of its mechanism—how inhibiting a pro-regenerative pathway can yield a protective effect—and propose a testable, timing-dependent hypothesis. This guide provides the scientific rationale, detailed experimental frameworks, and analytical methodologies required to investigate and validate the efficacy of jervine hydrochloride in mitigating radiation-induced intestinal injury.

The Challenge: Radiation-Induced Gastrointestinal Acute Syndrome (GI-ARS)

The intestinal epithelium is one of the most radiosensitive tissues in the body, characterized by a rapid cellular turnover driven by intestinal stem cells (ISCs) residing in the crypts of Lieberkühn.[1] Exposure to therapeutic or accidental high-dose radiation triggers a cascade of detrimental events, including:

-

Direct DNA Damage: Ionizing radiation causes DNA double-strand breaks in rapidly dividing cells, particularly the Lgr5+ crypt base columnar cells (CBCs).[2]

-

Stem Cell Apoptosis: Massive radiation-induced apoptosis depletes the ISC pool, halting epithelial renewal.[3]

-

Mucosal Barrier Breakdown: The loss of epithelial integrity leads to villous atrophy, compromised barrier function, and translocation of luminal bacteria and toxins into the bloodstream.[3]

-

Inflammation and Oxidative Stress: A severe inflammatory response and the generation of reactive oxygen species (ROS) exacerbate tissue damage.[4]

Clinically, this manifests as nausea, vomiting, diarrhea, and life-threatening dehydration and sepsis.[5] Mitigating this damage without compromising the anti-tumor efficacy of radiotherapy is a paramount goal in oncology.

Jervine Hydrochloride: An Unlikely Candidate for Radioprotection

Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[5] Its most well-characterized biological activity is the potent inhibition of the Sonic Hedgehog (Shh) signaling pathway.[5][6]

Canonical Hedgehog Signaling

The Hh pathway is a critical regulator of embryonic development and adult tissue homeostasis.[7] In the intestine, Shh secreted from epithelial cells acts on underlying stromal cells in a paracrine fashion. The canonical pathway proceeds as follows:

-

Ligand Binding: Shh binds to its receptor, Patched1 (PTCH1).

-

Smoothened (Smo) Activation: In the absence of Shh, PTCH1 represses the 7-transmembrane protein Smoothened (SMO). Shh binding to PTCH1 relieves this inhibition.

-

Signal Transduction: Activated SMO triggers a downstream cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors.

-

Gene Expression: Nuclear GLI proteins activate target genes that regulate cell proliferation, differentiation, and survival, including the secretion of WNT ligands from stromal cells that support the ISC niche.[6][7]

Jervine, like the well-known teratogen cyclopamine, directly binds to and inhibits SMO, effectively blocking the entire downstream signaling cascade.[5]

Figure 1: Jervine's mechanism of action on the Hedgehog pathway.

The Central Paradox: Inhibiting Regeneration to Promote Protection

The Hh pathway is essential for the post-injury regenerative response of the intestinal epithelium.[6] After radiation damage, epithelial cells increase Shh secretion, which stimulates the underlying stroma to produce WNT ligands and other growth factors. This creates a supportive niche that drives the proliferation of surviving ISCs to regenerate the crypts.[6] Consequently, inhibiting this pathway with agents like cyclopamine has been shown to significantly impede intestinal regeneration following radiation.[6]

This creates a significant paradox. A study by Ugan et al. demonstrated that administering jervine to rats before abdominopelvic irradiation had a marked protective effect, reducing weight loss and mitigating histopathological damage, including the formation of crypt abscesses.[5] This finding directly contradicts the established role of Hh signaling in repair.

A Proposed Tri-Modal Mechanism of Radioprotection

We propose that the radioprotective effects of jervine hydrochloride are not due to a simple, continuous inhibition of the Hh pathway. Instead, its efficacy likely relies on a combination of three distinct, yet complementary, mechanisms orchestrated by the timing of its administration.

Hypothesis 1: Pre-Irradiation ISC Quiescence via Hh Inhibition

The radiosensitivity of a cell is intrinsically linked to its position in the cell cycle, with cells in the G2 and M phases being most vulnerable.[5] The highly proliferative Lgr5+ ISCs are therefore exquisitely sensitive to radiation. We hypothesize that administering jervine prior to irradiation transiently inhibits the Hh/WNT-driven proliferation of ISCs, inducing a temporary state of quiescence (G0/G1 arrest). This shifts the stem cells into a more radioresistant state, preserving the critical ISC pool from initial radiation-induced apoptosis. Once the jervine is metabolized and cleared, the preserved stem cells can re-enter the cell cycle to initiate regeneration.

Hypothesis 2: Anti-Inflammatory Effects

Radiation triggers a potent inflammatory cascade, mediated by cytokines like TNF-α and IL-1β, which contributes significantly to tissue damage.[8] Jervine has been independently shown to possess significant anti-inflammatory properties, suppressing the production of these pro-inflammatory cytokines.[8][9] This action would dampen the secondary wave of inflammatory damage that follows the initial radiation insult.

Hypothesis 3: Antioxidant Activity

A major component of radiation damage is mediated indirectly through the radiolysis of water, which generates vast quantities of ROS.[4] These free radicals cause widespread oxidative damage to DNA, lipids, and proteins. Jervine has demonstrated potent antioxidant effects, reducing lipid peroxidation and increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[8][9] By scavenging ROS, jervine can directly reduce the molecular damage inflicted by radiation.

Figure 2: Proposed tri-modal mechanism of jervine's radioprotective effects.

Experimental Validation Framework

To rigorously test this multi-faceted hypothesis, a series of well-controlled in vivo experiments are required. The following protocols provide a comprehensive framework for this investigation.

Animal Model and Treatment Regimen

-

Model: C57BL/6 mice (male, 8-12 weeks old) are a standard model for radiation-induced intestinal injury.

-

Jervine Hydrochloride Administration: Based on pharmacokinetic studies in rats, an oral gavage dose between 5 mg/kg and 40 mg/kg can be used.[6][9] Jervine hydrochloride should be suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose).[6]

-

Irradiation: A single dose of 8-12 Gy total body irradiation (TBI) or whole abdominal irradiation (WAI) is sufficient to induce significant intestinal injury.[5][10] The head and thorax should be shielded for WAI protocols.

-

Experimental Groups:

-

Control: Vehicle only, no irradiation.

-

Jervine Only: Jervine HCl administration, no irradiation.

-

Radiation Only (IR): Vehicle administration followed by irradiation.

-

Jervine + Radiation (J+IR): Jervine HCl administered 2-4 hours prior to irradiation.

-

Figure 3: Experimental workflow for in vivo validation.

Protocol 1: Assessment of Intestinal Histopathology and Crypt Survival

Objective: To quantify the protective effect of jervine on the overall architecture of the intestinal mucosa and the survival of regenerative crypts.

Timepoint: 3.5 days post-irradiation.

Methodology:

-

Tissue Collection: Euthanize mice and collect the proximal jejunum. Fix in 10% neutral buffered formalin for 24 hours.

-

Processing: Process tissues and embed in paraffin. Cut 5-µm thick cross-sections.

-

H&E Staining: Perform standard Hematoxylin and Eosin staining to visualize tissue morphology.

-

Microcolony Survival Assay:

-

A surviving crypt is defined as one containing 5 or more chromophilic, non-Paneth epithelial cells, a lumen, and evidence of proliferation.[11][12]

-

Count the number of surviving crypts in at least 10 complete, well-oriented intestinal cross-sections per mouse.

-

Calculate the average number of surviving crypts per circumference.

-

-

Morphometric Analysis: Using calibrated imaging software, measure villus height and crypt depth in at least 20 well-oriented villus-crypt units per mouse.

Protocol 2: Analysis of Cell Proliferation and Apoptosis

Objective: To test the hypothesis that pre-treatment with jervine reduces initial radiation-induced apoptosis and preserves the proliferative capacity of the crypts.

Timepoint: 24 hours (for apoptosis) and 3.5 days (for proliferation) post-irradiation.

Methodology:

-

Tissue Preparation: Use paraffin-embedded sections as prepared in Protocol 1.

-

Immunohistochemistry (IHC):

-

Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

-

Primary Antibodies: Incubate sections with primary antibodies against:

-

Ki-67: A marker of cellular proliferation.

-

Cleaved Caspase-3: A marker of apoptosis.[13]

-

-

Detection: Use a standard secondary antibody and detection system (e.g., HRP-DAB).

-

-

Quantification:

-

For Ki-67, count the number of positive cells per crypt.

-

For Cleaved Caspase-3, count the number of positive cells per crypt.

-

Analyze at least 20 well-oriented crypts per mouse.

-

Protocol 3: Evaluation of Intestinal Stem Cell Response

Objective: To directly assess the impact of jervine on the Lgr5+ ISC population.

Timepoint: 24 hours and 3.5 days post-irradiation.

Methodology:

-

Tissue Preparation: Use paraffin-embedded sections. For immunofluorescence, optimal results may require frozen sections.

-

Immunofluorescence (IF) or In Situ Hybridization (ISH):

-

Lgr5 Staining: Perform immunofluorescence using a validated anti-Lgr5 antibody.[14] This allows for the visualization and quantification of Lgr5-positive cells at the base of the crypts.

-

Alternatively, perform ISH to detect Lgr5 mRNA, which can be more robust.

-

-

Quantification:

-

Count the number of Lgr5-positive cells per crypt.

-

Analyze at least 20 well-oriented crypts per mouse.

-

Data Presentation and Interpretation

All quantitative data should be summarized in tables and analyzed for statistical significance (e.g., using ANOVA with post-hoc tests).

Table 1: Expected Outcomes Supporting the Radioprotective Hypothesis of Jervine HCl

| Parameter | Metric | Radiation Only (IR) Group | Jervine + Radiation (J+IR) Group | Rationale |

| Histopathology | Surviving Crypts/Circumference | Significantly Decreased | Significantly Higher than IR | Indicates preservation of regenerative units. |

| Villus Height (µm) | Significantly Decreased | Significantly Higher than IR | Reflects preserved mucosal architecture. | |

| Cell Fate | Cleaved Caspase-3+ cells/crypt (24h) | Markedly Increased | Significantly Lower than IR | Supports reduced initial ISC apoptosis. |

| Ki-67+ cells/crypt (3.5d) | Severely Depleted | Significantly Higher than IR | Shows preserved proliferative capacity. | |

| Stem Cells | Lgr5+ cells/crypt (24h) | Severely Depleted | Significantly Higher than IR | Demonstrates direct preservation of the ISC pool. |

| Systemic Effects | Body Weight Loss (%) | Severe (e.g., >15%) | Significantly Less than IR | Overall indicator of reduced GI toxicity. |

Interpreting the Results: A significant increase in crypt survival, coupled with reduced apoptosis at early time points and preserved Lgr5+ cell numbers in the J+IR group compared to the IR group, would strongly support the hypothesis that pre-treatment with jervine protects ISCs from radiation-induced death. Higher Ki-67 counts at 3.5 days would confirm that these preserved cells are capable of mounting a robust regenerative response.

Conclusion and Future Directions

Jervine hydrochloride presents a compelling, albeit paradoxical, candidate for intestinal radioprotection. Its established role as a Hedgehog pathway inhibitor, combined with its anti-inflammatory and antioxidant properties, forms the basis of a novel, timing-dependent mechanism of action. By inducing a temporary, protective quiescence in intestinal stem cells prior to irradiation, jervine may preserve the regenerative capacity of the gut, while its other properties help mitigate the inflammatory and oxidative environment created by radiation.

The experimental framework provided in this guide offers a clear path to validating this hypothesis. Successful validation would not only establish jervine hydrochloride as a lead compound for clinical development but would also pioneer a new strategy in radioprotection: the pharmacological manipulation of stem cell cycle kinetics to enhance radioresistance. Future studies should focus on optimizing the dose and timing of administration, evaluating its efficacy with fractionated radiation schedules, and ensuring that its protective effects do not extend to tumor cells, thereby preserving the therapeutic window of radiotherapy.

References

-

Sequential combination of sonic hedgehog inhibitors followed by consolidation radiotherapy in locally advanced basal cell carcinoma. PubMed. August 22, 2024. [Link]

-

Hedgehog Inhibitor Induction with Addition of Concurrent Superficial Radiotherapy in Patients with Locally Advanced Basal Cell Carcinoma: A Case Series. PMC. [Link]

-

Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats. PMC. April 25, 2019. [Link]

-

Phytochemicals: Potential Therapeutic Modulators of Radiation Induced Signaling Pathways. MDPI. [Link]

-

The protective role of jervine against radiation-induced gastrointestinal toxicity. PMC. [Link]

-

Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album. ResearchGate. [Link]

-

The protective role of jervine against radiation-induced gastrointestinal toxicity. PubMed. [Link]

-

Unravelling the Mysteries of the Sonic Hedgehog Pathway in Cancer Stem Cells: Activity, Crosstalk and Regulation. MDPI. [Link]

-

Morphological aspects of small intestinal mucosal injury and repair after electron irradiation. National Library of Medicine. [Link]

-

A novel in vitro survival assay of small intestinal stem cells after exposure to ionizing radiation. PMC. February 6, 2014. [Link]

-

Regulation of the regeneration of intestinal stem cells after irradiation. PMC. [Link]

-

Radiation Sensitization of Basal Cell and Head and Neck Squamous Cell Carcinoma by the Hedgehog Pathway Inhibitor Vismodegib. MDPI. [Link]

-

Intestinal crypt clonogens: a new interpretation of radiation survival curve shape and clonogenic cell number. PMC. [Link]

-

Pathways regulating intestinal stem cells and potential therapeutic targets for radiation enteropathy. PMC. October 10, 2024. [Link]

-

Distinct Levels of Radioresistance in Lgr5+ Colonic Epithelial Stem Cells versus Lgr5+ Small Intestinal Stem Cells. AACR Journals. [Link]

-

Cycling Stem Cells Are Radioresistant and Regenerate the Intestine. PubMed Central. [Link]

-

Assessment of intestinal stem cell survival using the microcolony formation assay. PubMed. [Link]

-

Intraepithelial inflammation by group. C: control; J: jervine; RT:... ResearchGate. [Link]

-

Immunohistochemistry of Ki-67 and (A), cleaved caspase 3 (B) in Gulo... ResearchGate. [Link]

-

A Lgr5-independent developmental lineage is involved in mouse intestinal regeneration. The Company of Biologists. [Link]

-

Routes and Volumes of Administration in Mice. Tufts University. [Link]

-

Hedgehog signaling proteins keep cancer stem cells alive. Charité – Universitätsmedizin Berlin. January 17, 2018. [Link]

-

(PDF) Lgr5+ intestinal stem cell sorting and organoid culture. ResearchGate. [Link]

-

Morphological aspects of small intestinal mucosal injury and repair after electron irradiation. Semantic Scholar. April 12, 2024. [Link]

-

Apatinib Suppresses Gastric Cancer Stem Cells Properties by Inhibiting the Sonic Hedgehog Pathway. Frontiers. July 18, 2021. [Link]

-

Crypt Base Columnar Stem Cells in Small Intestines of Mice Are Radioresistant. PMC. [Link]

-

Using drug scheduling to manage adverse events associated with hedgehog pathway inhibitors for basal cell carcinoma. Oncotarget. December 21, 2021. [Link]

-

Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats. National Institutes of Health. [Link]

-

Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. March 4, 2025. [Link]

-

Intensive Immunofluorescence Staining Methods for Low Expression Protein: Detection of Intestinal Stem Cell Marker LGR5. PMC. [Link]

-

Hedgehog pathway inhibitor. Wikipedia. [Link]

-

Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Library of Medicine. September 5, 2011. [Link]

-

a new interpretation of radiation survival curve shape and clonogenic cell number. PubMed. [Link]

Sources

- 1. Crypt Base Columnar Stem Cells in Small Intestines of Mice Are Radioresistant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycling Stem Cells Are Radioresistant and Regenerate the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the Mysteries of the Sonic Hedgehog Pathway in Cancer Stem Cells: Activity, Crosstalk and Regulation [mdpi.com]

- 4. The protective role of jervine against radiation-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel in vitro survival assay of small intestinal stem cells after exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathways regulating intestinal stem cells and potential therapeutic targets for radiation enteropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The protective role of jervine against radiation-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of the regeneration of intestinal stem cells after irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intestinal crypt clonogens: a new interpretation of radiation survival curve shape and clonogenic cell number - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of intestinal stem cell survival using the microcolony formation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morphological aspects of small intestinal mucosal injury and repair after electron irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intensive Immunofluorescence Staining Methods for Low Expression Protein: Detection of Intestinal Stem Cell Marker LGR5 - PMC [pmc.ncbi.nlm.nih.gov]

Jervine Hydrochloride: Dual-Mechanism Modulation of ABCB1-Mediated Multidrug Resistance

Executive Summary

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure in metastatic cancers, predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters. Jervine hydrochloride , a steroidal alkaloid traditionally characterized as a Hedgehog (Hh) signaling inhibitor (targeting Smoothened), has emerged as a potent modulator of ABCB1 (P-glycoprotein/MDR1) .

This guide details the mechanistic basis of Jervine’s ability to reverse MDR. Unlike transcriptional regulators that require days to alter protein levels, Jervine exhibits immediate, direct interaction with the ABCB1 transmembrane domain, functioning as a competitive inhibitor/substrate. This dual-targeting capability—blocking the Hh survival pathway while simultaneously inhibiting the drug efflux pump—positions Jervine as a high-value scaffold for next-generation chemosensitizers.

Mechanistic Foundation: The Jervine-ABCB1 Interface

Structural Biology & Binding Kinetics

Jervine (

-

Binding Site: Jervine binds to the "closed" conformation of ABCB1, specifically within the central drug-binding pocket formed by transmembrane helices.[1]

-

Mode of Inhibition: It acts as a competitive inhibitor and a substrate . By occupying the drug-binding pocket, Jervine sterically hinders the entry of chemotherapeutics like Doxorubicin and Paclitaxel.

-

ATPase Stimulation: Unlike pure non-competitive inhibitors, Jervine stimulates the basal ATPase activity of ABCB1. This indicates that Jervine is actively transported, but its high affinity and slow off-rate effectively "jam" the pump, preventing the efflux of co-administered cytotoxic drugs.

Molecular Docking Visualization

Recent computational models suggest Jervine forms stable hydrophobic interactions and hydrogen bonds with residues in the TMD, overlapping with the binding sites of Rhodamine 123 and Verapamil.

Figure 1: Mechanistic pathway of Jervine HCl inhibiting ABCB1-mediated efflux. Jervine occupies the transmembrane domain (TMD), preventing chemotherapeutic substrates from binding, thereby increasing intracellular drug concentration.

Experimental Validation Protocols

To rigorously validate Jervine as an ABCB1 modulator, the following self-validating experimental systems are recommended.

Protocol A: ATPase Activity Assay

Purpose: To determine if Jervine interacts directly with the transporter as a substrate or inhibitor. System: Recombinant Human ABCB1 membranes (High-Five insect cells).

-

Preparation: Thaw ABCB1-enriched membranes and dilute in Assay Buffer (50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM NaN3, 2 mM EGTA, 2 mM DTT).

-

Incubation: Aliquot membranes (10 µ g/well ) into a 96-well plate.

-

Treatment: Add Jervine HCl (0–100 µM) in the presence and absence of Sodium Orthovanadate (Vi, 0.3 mM), an ABC transporter inhibitor (to measure background).

-

Reaction Start: Add 5 mM Mg-ATP solution. Incubate at 37°C for 20 minutes.

-

Termination: Add 10% SDS to stop the reaction.

-

Detection: Measure inorganic phosphate (Pi) release using a colorimetric malachite green assay at 880 nm.

-

Calculation:

.

Interpretation: A dose-dependent increase in ATPase activity confirms Jervine is an ABCB1 substrate/modulator.

Protocol B: Rhodamine 123 Accumulation Assay

Purpose: To quantify the functional inhibition of the efflux pump in live cells. System: MCF-7/ADR (Doxorubicin-resistant) vs. MCF-7 (Parental) cells.

-

Seeding: Plate

cells/well in 6-well plates; incubate overnight. -

Pre-treatment: Treat cells with Jervine HCl (5, 10, 20 µM) or Verapamil (Positive Control, 10 µM) for 2 hours.

-

Loading: Add Rhodamine 123 (Rh123, 5 µM) and incubate for an additional 30 minutes in the dark at 37°C.

-

Efflux Phase: Wash cells

with ice-cold PBS. Resuspend in Rh123-free medium (containing Jervine) for 1 hour. -

Analysis: Harvest cells and analyze via Flow Cytometry (excitation 488 nm, emission 530 nm).

-

Metric: Calculate the Fluorescence Intensity Ratio (FIR) :

Quantitative Data Summary

The following table summarizes representative data derived from mechanistic studies comparing Jervine to standard ABCB1 inhibitors.

Table 1: Comparative Efficacy of Jervine in Reversing MDR (MCF-7/ADR Cells)

| Compound | Concentration (µM) | IC50 of Doxorubicin (µM) | Fold Reversal (FR)* | ATPase Stimulation |